Technical Whitepaper: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
Technical Whitepaper: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
This technical guide details the chemical properties, synthesis, and applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a specialized chiral building block used in pharmaceutical development.
Executive Summary
(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (CAS: 1213488-10-8) is a vicinal amino alcohol characterized by a specific erythro-like stereochemical configuration. It serves as a critical pharmacophore in the synthesis of next-generation antifungal agents (triazoles) and adrenergic receptor modulators. The presence of the 2,3-difluorophenyl moiety enhances metabolic stability by blocking oxidative dehalogenation sites common in P450 metabolism, while the chiral amino-alcohol motif provides a versatile handle for heterocycle formation (e.g., oxazolidinones, morpholines).
Chemical Identity & Physicochemical Properties[1][2]
Core Identification Data
| Property | Specification |
| IUPAC Name | (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol |
| CAS Registry Number | 1213488-10-8 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Stereochemistry | (1S, 2R) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Structural Analysis
The compound features a propyl backbone substituted at C1 with a primary amine and a 2,3-difluorophenyl ring, and at C2 with a secondary hydroxyl group.
-
Regioisomerism: Unlike norephedrine (2-amino-1-phenylpropan-1-ol), this compound is a 1-amino-2-ol regioisomer. This structural variation significantly alters its basicity and chelation properties.
-
Fluorine Substitution: The 2,3-difluoro pattern exerts a strong electron-withdrawing effect on the aromatic ring, reducing the electron density and potentially increasing the acidity of the benzylic proton.
Synthetic Methodologies
The synthesis of the (1S,2R) isomer requires high diastereoselectivity. The most robust route involves the regioselective ring opening of a chiral epoxide.
Primary Synthetic Route: Regioselective Epoxide Opening
This protocol utilizes a chiral epoxide precursor, which is opened by a nitrogen nucleophile (e.g., Sodium Azide or Ammonia) under Lewis Acid catalysis to favor attack at the benzylic position (C1).
Step-by-Step Protocol:
-
Precursor Formation: Trans-1-(2,3-difluorophenyl)propene is epoxidized (e.g., via Shi epoxidation or mCPBA) to yield the trans-epoxide.
-
Regioselective Opening: The epoxide is treated with Sodium Azide (
) in the presence of a Lewis Acid (e.g., or ) in aqueous alcohol.-
Mechanism:[1][2][3][4][5] The Lewis acid activates the epoxide oxygen. The azide attacks the benzylic carbon (C1) due to better stabilization of the developing positive charge by the aromatic ring, despite steric hindrance.
-
Stereochemistry: This
-like opening occurs with inversion of configuration at C1. Starting from the (1R,2R) epoxide yields the (1S,2R) azido alcohol.
-
-
Reduction: The intermediate azido alcohol is reduced to the amino alcohol using
or Staudinger reduction ( ).
Visualization of Synthetic Pathway
Caption: Figure 1. Stereoselective synthesis via regioselective epoxide ring opening.
Analytical Characterization
Ensuring the enantiomeric purity of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is critical for its use in drug development.
Quality Control Workflow
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): Look for the benzylic methine doublet (CH-NH₂) around δ 4.0-4.5 ppm. The coupling constant (
) between H1 and H2 helps distinguish erythro (smaller , ~4-6 Hz) from threo (larger , ~8-10 Hz) diastereomers. -
¹⁹F NMR: Distinct signals for the 2- and 3-fluorine atoms (typically -130 to -160 ppm range), showing complex coupling patterns.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
-
Analytical Logic Diagram
Caption: Figure 2. Analytical workflow for validating chemical and stereochemical purity.
Applications in Drug Development
This compound is a "privileged scaffold" in medicinal chemistry.
-
Antifungal Agents: The 2,3-difluorophenyl motif is a bioisostere for the 2,4-difluorophenyl group found in Voriconazole and Fluconazole . The (1S,2R) amino alcohol serves as the core for constructing the triazole side chain, crucial for inhibiting the fungal CYP51 enzyme (Lanosterol 14α-demethylase).
-
CNS Active Agents: Amino alcohols with this configuration mimic the catecholamine structure (norepinephrine), making them potential ligands for adrenergic receptors or NMDA receptor antagonists.
-
Chiral Auxiliaries: The free amine and hydroxyl groups can coordinate with metals (Zn, Cu, Ti), allowing this molecule to function as a chiral ligand in asymmetric catalysis.
Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
References
-
PubChem. (2024). Compound Summary for (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Structure). Retrieved from [Link]
-
González-Martínez, D., et al. (2019). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Advanced Synthesis & Catalysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
